molecular formula C17H15ClN4O3 B2660914 1-(4-chlorophenyl)-3-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)urea CAS No. 1021111-81-8

1-(4-chlorophenyl)-3-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)urea

Cat. No.: B2660914
CAS No.: 1021111-81-8
M. Wt: 358.78
InChI Key: VQLHDDKNIFVQRF-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-3-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)urea is a chemical compound with the molecular formula C17H15ClN4O3 and a molecular weight of 358.8 . This urea derivative features a furan-2-yl substituted pyridazinone core, a structure of significant interest in medicinal chemistry and early-stage drug discovery. Pyridazinone-based compounds are an active area of investigation in oncology research. Recent studies highlight that small molecules containing the pyridazinone pharmacophore are being explored for their potential to modulate key oncogenic targets . Some pyridazinone-derived compounds have been identified as inhibitors of protein-protein interactions, such as those involving the PRMT5 enzyme and its substrate adaptor proteins, which represent a novel approach for probing synthetic lethality in certain cancer types . The specific research value of this compound lies in its hybrid structure, which combines a urea linker with heteroaromatic systems. The urea functional group is a common motif in the development of enzyme inhibitors and receptor modulators, often contributing to critical hydrogen-bonding interactions with biological targets . This makes this compound a valuable chemical tool for researchers in hit identification, lead optimization, and structure-activity relationship (SAR) studies. Researchers can utilize this compound to probe biological pathways and develop novel therapeutic agents. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O3/c18-12-3-5-13(6-4-12)20-17(24)19-9-10-22-16(23)8-7-14(21-22)15-2-1-11-25-15/h1-8,11H,9-10H2,(H2,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQLHDDKNIFVQRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN(C(=O)C=C2)CCNC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-3-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)urea typically involves multiple steps:

    Formation of the pyridazinone ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the furan ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction or through the use of furan-containing starting materials.

    Attachment of the chlorophenyl group: This step often involves nucleophilic substitution reactions where a chlorophenyl halide reacts with an amine or urea derivative.

    Final coupling: The final step involves coupling the intermediate compounds to form the desired urea derivative under mild to moderate conditions, often using coupling reagents like carbodiimides.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, solvent recycling, and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-3-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The nitro group (if present) on the chlorophenyl ring can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to form amines and carbon dioxide.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with palladium on carbon, sodium borohydride.

    Nucleophiles: Amines, thiols, alkoxides.

    Hydrolysis conditions: Aqueous acid or base at elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while nucleophilic substitution on the chlorophenyl ring may introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Investigation as a potential therapeutic agent due to its structural features that may interact with biological targets.

    Industry: Use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)urea would depend on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with derivatives reported in recent literature, enabling comparisons based on synthesis, physicochemical properties, and biological activity.

Structural Analogues from Literature

2.1.1. Ethyl 2-(3-(4-(4-Chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)acetate (Compound 3, )
  • Structure: Pyridazinone core with a piperazine-linked 4-chlorophenyl group and an ethyl ester side chain.
  • Synthesis : Prepared via refluxing 6-(4-(4-chlorophenyl)piperazin-1-yl)pyridazin-3(2H)-one with ethyl bromoacetate in acetone .
  • Key Differences: Lacks the urea group and furan substituent; instead, it features a piperazine ring and ester moiety.
2.1.2. 2-(3-(4-(4-Chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)acetohydrazide (Compound 4, )
  • Structure : Hydrazide derivative of Compound 3.
  • Synthesis: Derived from Compound 3 via hydrazine hydrate treatment in ethanol .
  • Key Differences: The hydrazide group introduces nucleophilic reactivity, contrasting with the urea group’s hydrogen-bond donor/acceptor profile.
2.1.3. N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Derivatives (Compounds 6b and 6h, )
  • Structure: Pyridazinone cores linked to antipyrine (pyrazolone) moieties via acetamide or propanamide chains.
  • Synthesis : Synthesized via amide coupling, with yields ranging from 44% to 54% .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound 3 Compound 6b
Molecular Weight ~420 g/mol (estimated) 419.89 g/mol 500.24 g/mol
Key Functional Groups Urea, furan, pyridazinone Ester, piperazine Acetamide, antipyrine
Solubility Moderate (urea enhances) Low (ester dominates) Low (antipyrine hydrophobic)
Bioactivity Hypothesized kinase inhibition Unreported Potential COX inhibition

Biological Activity

The compound 1-(4-chlorophenyl)-3-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)urea is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C17H17ClN4O2
  • IUPAC Name : this compound

This compound features a chlorophenyl group, a furan moiety, and a pyridazine structure, which are known for their diverse biological properties.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The following sections detail specific activities observed in research studies.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor effects. For instance, pyridazinones have been noted for their anticancer properties by inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Study:
In a study involving pyridazinone derivatives, it was found that certain compounds effectively inhibited the proliferation of cancer cell lines, showcasing potential for further development into therapeutic agents .

Anti-inflammatory Effects

The anti-inflammatory properties of pyridazinone derivatives have been well documented. These compounds may exert their effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha.

Research Findings:
A review highlighted that pyridazinones demonstrated low ulcerogenic effects while effectively reducing inflammation in various models. This suggests a favorable safety profile for potential therapeutic use .

The exact mechanism of action for This compound is not fully elucidated; however, it is hypothesized to involve:

  • Inhibition of Specific Enzymes : Similar compounds have shown inhibition of enzymes involved in cancer progression.
  • Modulation of Signaling Pathways : The compound may affect signaling pathways related to inflammation and cell survival.

Data Tables

The following table summarizes key biological activities associated with similar compounds:

Compound NameActivity TypeMechanism DescriptionReference
Pyridazinone AAntitumorInduces apoptosis in cancer cells
Pyridazinone BAnti-inflammatoryInhibits COX-2 and TNF-alpha production
4-Chlorophenyl UreaCytotoxicityTargets specific cancer cell lines

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